molecular formula C9H9FN2O3 B1396824 2-fluoro-N,N-dimethyl-4-nitrobenzamide CAS No. 1187368-66-6

2-fluoro-N,N-dimethyl-4-nitrobenzamide

Cat. No.: B1396824
CAS No.: 1187368-66-6
M. Wt: 212.18 g/mol
InChI Key: WEVFQXSTVYAREH-UHFFFAOYSA-N
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Description

2-Fluoro-N,N-dimethyl-4-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O3. This compound is characterized by the presence of a fluorine atom, a nitro group, and a dimethylamino group attached to a benzamide core. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,N-dimethyl-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the fluorine atom.

    Dimethylation: The nitro-substituted intermediate is then subjected to dimethylation using dimethylamine in the presence of a suitable catalyst, such as sodium hydride or potassium carbonate, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2-Fluoro-N,N-dimethyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-Fluorobenzoic acid and dimethylamine.

Scientific Research Applications

2-Fluoro-N,N-dimethyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer or antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N,N-dimethyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can also contribute to its reactivity and potential cytotoxic effects, which are of interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N,N-dimethyl-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    2-Fluoro-N,N-dimethylbenzamide: Lacks the nitro group.

    4-Nitro-N,N-dimethylbenzamide: Lacks the fluorine atom.

Uniqueness

2-Fluoro-N,N-dimethyl-4-nitrobenzamide is unique due to the combination of the fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-fluoro-N,N-dimethyl-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-11(2)9(13)7-4-3-6(12(14)15)5-8(7)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVFQXSTVYAREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 50 mL round bottom flask, 2-fluoro-4-nitrobenzoic acid (3.0 g, 0.0162 mol) and DMF (10 mL) was added. To the same flask, TEA (4.6 mL, 0.0324 mol), dimethylamine hydrochloride (2.65 g, 0.0324 mol), HOBt (3.28 g, 0.0243 mol) and EDCI.HCl (4.62 g, 0.0243 mol) was added. The reaction mixture was stirred at room temperature for 12 h. The reaction mass was quenched with water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and evaporated under reduced pressure to get the title compound [2.8 g, 81%]. 1H NMR (300 MHz, CDCl3): δ 8.12 (d, J=8.4 Hz, 1H), 8.02 (d, J=8.7 Hz, 1H), 7.62 (dd, J′=8.1 Hz, J″=6.6 Hz, 1H), 3.16 (s, 3H), 2.93 (s, 3H); LC-MS (ESI): Calculated mass: 212.1; Observed mass: 213.1 (RT: 0.37 min).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
3.28 g
Type
reactant
Reaction Step Two
Quantity
4.62 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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